1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-14-8-4-5-9-15(14)24-17-19-10-13(11-20-17)22-16(23)21-12-6-2-1-3-7-12/h1-11H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDUVPWOMMZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto the aromatic ring.
Coupling with Phenylurea: The final step involves coupling the fluorophenoxy-pyrimidine intermediate with phenylurea under suitable reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenoxy and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea with structurally related compounds from the provided evidence:
Key Structural and Functional Differences
Pyrimidine Substitution Patterns: The target compound uses a 2-fluorophenoxy group, which enhances lipophilicity and steric bulk compared to the morpholinyl group in Compound 66b (). Morpholine derivatives often improve solubility but may reduce membrane permeability . Example 64 () incorporates a chromenone scaffold, expanding π-system interactions and likely targeting kinases with larger hydrophobic pockets .
Urea Modifications: The phenylurea in the target compound contrasts with the methylurea in Compound 66b. Phenyl groups typically increase binding affinity but may introduce metabolic instability .
Synthetic Complexity: Example 64 () requires multi-step Pd-catalyzed cross-coupling, reflecting higher synthetic complexity than the target compound’s likely route .
Biological Activity
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea is a synthetic organic compound noted for its unique structural features, which include a pyrimidine ring, a fluorophenoxy group, and a phenylurea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's IUPAC name is 1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylurea, with the molecular formula . Its structure can be visualized as follows:
| Component | Structure |
|---|---|
| Pyrimidine Ring | Pyrimidine |
| Fluorophenoxy Group | Fluorophenoxy |
| Phenylurea Moiety | Phenylurea |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine and phenylurea exhibit varying degrees of antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, the minimum inhibitory concentration (MIC) for related compounds was reported at approximately 250 μg/mL for several tested strains .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, it showed significant activity against human chondrosarcoma cells by inhibiting TNFα and IL-1 induced IL-6 production, with an IC50 value of 820 nM .
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
| Compound | Target Activity | IC50 Value |
|---|---|---|
| 1-(3-(phenyl/4-fluorophenyl) -7-imino... | p38 MAPK Inhibition | 0.004 μM |
| 5-Pyrazolyl-Urea | Anti-inflammatory | 100 mg/kg (oral) |
| 1-(2-(4-fluorophenoxy)pyrimidin-5-yl)... | Antimicrobial | MIC ~250 μg/mL |
Case Studies
Several case studies have documented the biological effects of similar compounds. For instance, one study focused on the development of pyrazole ureas as p38 MAPK inhibitors demonstrated promising results in reducing inflammatory responses in vivo models . These findings highlight the potential therapeutic applications of compounds like this compound in treating inflammatory diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
